Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332530-61-6
VCID: VC2683871
InChI: InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
SMILES: COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Molecular Formula: C12H15ClN2OS
Molecular Weight: 270.78 g/mol

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

CAS No.: 1332530-61-6

Cat. No.: VC2683871

Molecular Formula: C12H15ClN2OS

Molecular Weight: 270.78 g/mol

* For research use only. Not for human or veterinary use.

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride - 1332530-61-6

Specification

CAS No. 1332530-61-6
Molecular Formula C12H15ClN2OS
Molecular Weight 270.78 g/mol
IUPAC Name N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride
Standard InChI InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H
Standard InChI Key PAUTVFLWLNTQHV-UHFFFAOYSA-N
SMILES COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl
Canonical SMILES COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Properties

Molecular Identification

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is identified by the CAS registry number 1332530-61-6. The compound's molecular formula is C₁₂H₁₅ClN₂OS with a corresponding molecular weight of 270.78 g/mol. This heterocyclic compound belongs to the thiazole family, specifically featuring a 2-methoxy-substituted thiazole ring. For research purposes, it is sometimes identified by vendor-specific codes such as VCID: VC2683871.

Structural Features

The structure of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride consists of several key components:

  • A five-membered 1,3-thiazole heterocyclic ring containing sulfur and nitrogen atoms

  • A methoxy group (-OCH₃) at position 2 of the thiazole ring

  • A methylene (-CH₂-) linker at position 5 of the thiazole ring

  • A secondary amine (-NH-) connecting the thiazole portion to a benzyl group

  • A hydrochloride salt formation at the amine nitrogen

The structural features of this compound can be contrasted with the related compound Benzyl[(1,3-thiazol-5-yl)methyl]amine (CAS: 355008-63-8), which lacks both the 2-methoxy substitution and the hydrochloride salt formation . The addition of the methoxy group substantially modifies the electronic properties of the thiazole ring, potentially enhancing its biological activities compared to simpler thiazole derivatives.

Physical and Chemical Properties

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride possesses physical and chemical properties that make it suitable for medicinal chemistry applications. While specific experimental data on all properties is limited in the available literature, the following table summarizes key properties based on its structure and salt form:

PropertyDescriptionSource
Molecular Weight270.78 g/mol
Physical FormCrystalline solid
SolubilityEnhanced water solubility due to hydrochloride salt formation
Structural FeaturesContains thiazole ring, benzyl group, and methoxy substituent
Hydrogen Bond DonorsPresent in the secondary amine groupBased on structure
Hydrogen Bond AcceptorsMultiple sites including nitrogen atoms, oxygen, and chlorideBased on structure

The presence of the hydrochloride salt improves water solubility compared to the free base form, which is advantageous for biological testing and pharmaceutical formulation development.

Synthesis and Purification

Purification Techniques

After synthesis, Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride requires purification to remove impurities and obtain high-purity material for research applications. Common purification methods for this class of compounds include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel or other stationary phases

  • Preparative HPLC for high-purity isolations

  • Washing procedures to remove water-soluble impurities

Isolation techniques for related compounds may involve solvent removal methods such as rotational distillation (using devices like a Buchi Rotavapor), spray drying, agitated thin film drying (ATFD), or freeze drying (lyophilization) . The specific purification protocol would be chosen based on the scale of synthesis and the intended purity requirements.

Quality Control Methods

Quality control for Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves analytical methods to confirm identity, purity, and structural integrity. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight confirmation

  • Elemental Analysis for composition verification

  • Melting point determination for physical property confirmation

  • X-ray crystallography for definitive structural characterization (when single crystals are available)

These analytical methods ensure that the synthesized compound meets the required specifications for research use.

Biological Activities and Applications

Pharmacological Profile

Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride belongs to a class of thiazole derivatives that have demonstrated diverse biological activities. While specific pharmacological data for this exact compound is limited in the available search results, thiazole derivatives in general have shown several promising biological properties:

  • Antimicrobial activity against various pathogens

  • Anticancer properties, including cytotoxicity against select cancer cell lines

  • Enzyme inhibition capabilities relevant to several disease states

  • Potential anti-inflammatory effects

The unique structure of this compound, featuring both a methoxy-substituted thiazole ring and a benzyl group, may confer specific pharmacological properties through interactions with biological macromolecules such as proteins, enzymes, and DNA. These interactions form the basis for the compound's potential therapeutic applications.

Research Findings

Current Research Status

The research status of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride appears to be in the early exploratory stages. The compound is primarily categorized for research use, suggesting that investigations into its full therapeutic potential are still ongoing. Current research has established:

  • Basic structural characterization and physical properties

  • Preliminary insights into potential biological activities

  • Recognition of its relevance to medicinal chemistry research

The compound's research status should be considered preliminary, with the available literature indicating that "further research is needed to fully explore the therapeutic potential of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride and its derivatives". This statement underscores the current gaps in knowledge and the need for additional investigations.

Comparative Analysis with Related Compounds

Comparison with structurally related compounds provides context for understanding the potential significance of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride:

CompoundStructural DifferencesPotential ImplicationsSource
Benzyl[(1,3-thiazol-5-yl)methyl]amineLacks 2-methoxy group and HCl saltMay have different solubility and bioactivity profile
N-Benzyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethan-1-amineContains indole instead of thiazole ringDifferent pharmacological target profile
Benzothiazole derivativesFused ring system vs. single thiazole ringDemonstrated anti-tubercular activity

The structural modifications, particularly the 2-methoxy substitution, likely confer unique properties to Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride compared to simpler thiazoles. While related thiazole compounds have shown promising biological activities, direct comparative data for this specific compound is limited in the available literature.

Experimental Data and Applications

  • Medicinal Chemistry Research: The compound serves as a valuable scaffold for developing novel therapeutics, with the thiazole ring being a privileged structure in drug discovery.

  • Structure-Activity Relationship Studies: The unique substitution pattern makes it useful for comparative studies to understand how structural modifications affect biological activity.

  • Pharmaceutical Development: The hydrochloride salt form represents a pharmaceutically relevant formulation approach for improving solubility and bioavailability of the base compound.

  • Synthetic Methodology Research: The synthesis of such compounds contributes to advancing methods for preparing complex heterocyclic structures relevant to drug discovery.

Research on related thiazole-containing compounds has shown that they can interact with various biological targets, including enzymes such as DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase 1), which is relevant in anti-tuberculosis drug development . This suggests potential areas for experimental investigation with Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride.

Future Directions

Research Gaps

Several research gaps exist in the current understanding of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride, presenting opportunities for future investigations:

  • Comprehensive biological activity profiling against diverse targets and pathogens

  • Detailed structure-activity relationship studies to understand the impact of specific structural features

  • Mechanism of action elucidation for any observed biological activities

  • Optimization of synthetic routes to improve yields and purity

  • Investigation of structural modifications to enhance potency or selectivity

  • Safety and toxicity profiles in relevant model systems

The search results specifically note that "further research is needed to fully explore the therapeutic potential" of this compound and its derivatives, highlighting the preliminary nature of current knowledge and the extensive work still required.

Emerging Applications

Potential emerging applications for Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride and related compounds include:

  • Development as antimicrobial agents, potentially addressing emerging resistance issues

  • Exploration as targeted anticancer therapies, particularly if selective cytotoxicity can be demonstrated

  • Investigation as enzyme inhibitors for various disease pathways

  • Use as building blocks for more complex molecular architectures in drug discovery

  • Application as pharmacological tools to study specific biological processes

The unique structural features of this compound may enable novel applications beyond those currently envisioned, particularly as research methodologies advance and new biological targets are identified.

Development Opportunities

Several development opportunities exist for Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride:

  • Structural optimization through systematic modification of substituents to enhance potency or selectivity

  • Development of improved synthetic methods, potentially including green chemistry approaches

  • Formulation studies to enhance delivery and stability properties

  • Combination studies with other therapeutic agents to identify potential synergistic effects

  • Computational modeling to predict interactions with biological targets

  • Development of structure-based design approaches using this compound as a scaffold

These opportunities align with the broader field of thiazole medicinal chemistry, where similar compounds have shown promise in various therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator